4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxy]-2-trifluoromethylbenzonitrile
Description
This compound is a boronate ester derivative featuring a benzonitrile core substituted with a trifluoromethyl (-CF₃) group at position 2 and a phenoxy group at position 4. The phenoxy moiety is further functionalized with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring, a pinacol boronate ester. This structural combination confers unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitrile group allows further functionalization.
Properties
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BF3NO3/c1-18(2)19(3,4)28-21(27-18)14-6-9-15(10-7-14)26-16-8-5-13(12-25)17(11-16)20(22,23)24/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVWDKKMHFYREI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxy]-2-trifluoromethylbenzonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Chemical Formula : C15H15BF3NO2
- Molecular Weight : 310.09 g/mol
- CAS Number : 171364-82-2
- Solubility : Soluble in organic solvents like methanol and dimethyl sulfoxide (DMSO).
Structural Characteristics
The compound contains a trifluoromethyl group and a dioxaborolane moiety, which are significant for its reactivity and biological interactions. The presence of these functional groups contributes to the compound's lipophilicity and potential interaction with biological membranes.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its pharmacological potential. The following sections summarize key findings from various studies.
Anticancer Activity
Research indicates that compounds with dioxaborolane structures exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit cancer cell proliferation by inducing apoptosis through the modulation of signaling pathways such as PI3K/Akt and MAPK .
- Case Study : A study on similar dioxaborolane derivatives showed that they effectively reduced cell viability in various cancer cell lines (e.g., breast and prostate cancer) when tested in vitro .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- In Vitro Studies : Experiments demonstrated that it possesses antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Potential Applications : These findings suggest possible applications in developing new antimicrobial agents or coatings for medical devices.
Research Findings
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial:
- Toxicological Studies : Preliminary toxicity studies indicate that the compound exhibits low acute toxicity; however, chronic exposure effects remain to be fully elucidated .
- Safety Profile : The compound is classified as harmful if swallowed or inhaled, necessitating careful handling during laboratory use .
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in drug discovery and development. The dioxaborolane unit can facilitate the formation of boron-containing drugs, which have been shown to exhibit anticancer properties. Research indicates that boron compounds can interact with biological systems in unique ways, potentially leading to novel therapeutic agents.
Case Study: Anticancer Activity
A study investigated the cytotoxic effects of boron-containing compounds on various cancer cell lines. The results demonstrated that derivatives similar to 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxy]-2-trifluoromethylbenzonitrile exhibited significant inhibition of tumor growth in vitro . This highlights the potential for further exploration of this compound as a lead structure in anticancer drug development.
Materials Science
In materials science, the incorporation of boron into polymeric materials has been shown to enhance thermal stability and mechanical properties. The unique structure of this compound allows it to act as a cross-linking agent or additive in polymer formulations.
Application Example: Polymer Composites
Research has demonstrated that adding boron-containing compounds to polymer matrices can improve their flame retardancy and thermal resistance. For instance, polymers modified with similar dioxaborolane derivatives showed improved performance under high-temperature conditions . This application is particularly relevant for industries requiring durable materials with enhanced safety profiles.
Environmental Chemistry
The trifluoromethyl group is known for its role in increasing the lipophilicity of compounds, which can influence their environmental behavior. The study of such compounds is crucial for understanding their fate and transport in ecosystems.
Environmental Impact Assessment
Research has been conducted on the environmental persistence of fluorinated compounds. Compounds like this compound may serve as model substances for assessing the biodegradability and bioaccumulation potential of similar fluorinated chemicals . Understanding these properties is essential for regulatory assessments and environmental risk management.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally or functionally related boronate esters:
Table 1: Key Features of 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxy]-2-trifluoromethylbenzonitrile and Analogues
Key Observations:
Structural Diversity: The target compound distinguishes itself with a phenoxy linker and trifluoromethyl group, offering steric bulk and electron-withdrawing effects. In contrast, CSTBPin () uses a styryl linker for extended conjugation, enhancing fluorescence properties . Halogenated analogues (e.g., CAS 1218790-13-6) prioritize electronic modulation via halogens, improving reactivity in cross-couplings .
Synthetic Utility: Simple boronate esters like CAS 171364-82-2 are widely used in Suzuki reactions due to their straightforward synthesis and stability . The target compound’s phenoxy linker may reduce steric hindrance during coupling compared to bulkier analogues (e.g., piperidine-carbamate derivatives in ) .
Applications: Fluorescence probes (e.g., CSTBPin) exploit boronate esters’ H₂O₂ sensitivity for bioimaging . Piperidine-carbamate derivatives () are tailored for drug discovery, leveraging boronate esters as transient protecting groups .
Stability and Reactivity :
- Trifluoromethyl and nitrile groups in the target compound may enhance hydrolytic stability compared to halogenated analogues. Electron-withdrawing substituents stabilize the boronate ester against nucleophilic attack .
Research Findings and Data
Comparative Performance:
- Fluorescence Probes : CSTBPin () showed a 15-fold fluorescence increase upon H₂O₂ exposure, while analogues with electron-donating groups (e.g., DSTBPin) exhibited slower reactivity . The target compound’s -CF₃ group may similarly modulate reaction kinetics.
- Cross-Coupling Efficiency : In , boronate esters with electron-withdrawing groups achieved >85% yields in couplings, outperforming electron-rich variants .
Preparation Methods
General Synthetic Route
- Starting Materials: Typically, the synthesis begins with a brominated or chlorinated aromatic precursor bearing a trifluoromethylbenzonitrile moiety.
- Borylation Agent: The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is introduced via palladium-catalyzed borylation.
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) is commonly used as the catalyst.
- Base: Sodium carbonate (Na2CO3) is employed as a base.
- Solvent System: Mixtures of 1,4-dioxane and water or 1,2-dimethoxyethane (DME) and water are used.
- Atmosphere: Reactions are conducted under an inert atmosphere (argon) to prevent oxidation.
- Temperature & Time: Typical reaction temperatures are around 100°C to 130°C, with reaction times ranging from 0.5 to 4 hours.
- Purification: After reaction completion, extraction with organic solvents (e.g., methanol/dichloromethane mixtures) followed by drying over anhydrous sodium sulfate and column chromatography on silica gel is performed.
Detailed Reaction Conditions and Yields
Experimental Procedure Summary
- The brominated aromatic substrate is dissolved in a mixture of 1,4-dioxane and water.
- The boronate ester reagent is added, followed by sodium carbonate as the base.
- The reaction vessel is purged with argon for 15 minutes to ensure an inert atmosphere.
- Tetrakis(triphenylphosphine)palladium(0) catalyst is added, and the mixture is again purged with argon.
- The mixture is heated to 100°C and stirred for 4 hours.
- After completion (monitored by thin-layer chromatography), the reaction mixture is diluted with water and extracted with a methanol/dichloromethane mixture.
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography using methanol/dichloromethane as eluent to afford the target compound as a solid with a yield of approximately 71%.
Analytical Data
- LCMS: Molecular ion peak at m/z 573.35 (M+1)+ confirming molecular weight.
- HPLC: Purity of 99.5% at 254 nm with retention time ~4.0 minutes.
- [^1H NMR (DMSO-d6, 400 MHz)](pplx://action/followup): Characteristic signals include singlets and multiplets corresponding to aromatic and aliphatic protons, confirming the structure.
- The use of sodium carbonate as a base and tetrakis(triphenylphosphine)palladium(0) as a catalyst in 1,4-dioxane/water mixtures under inert atmosphere is a well-established method for the preparation of boronate esters like 4-[4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)phenoxy]-2-trifluoromethylbenzonitrile.
- Microwave-assisted synthesis in 1,2-dimethoxyethane/water systems has been reported to reduce reaction times significantly while maintaining good yields and purity.
- The reaction conditions require careful control of atmosphere and temperature to prevent palladium catalyst degradation and side reactions.
- Purification by silica gel chromatography using methanol/dichloromethane mixtures is effective in isolating the pure compound.
- Analytical data consistently support the successful synthesis and high purity of the product.
| Parameter | Typical Value/Condition |
|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) |
| Base | Sodium carbonate (Na2CO3) |
| Solvent | 1,4-Dioxane/water or 1,2-Dimethoxyethane/water |
| Temperature | 100°C to 130°C |
| Reaction Time | 0.5 to 4 hours (microwave-assisted ~0.5 to 1.25 hours) |
| Atmosphere | Argon (inert) |
| Purification | Silica gel column chromatography (MeOH/DCM eluent) |
| Yield | ~71% |
| Analytical Confirmation | LCMS, HPLC, ^1H NMR |
The preparation of 4-[4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)phenoxy]-2-trifluoromethylbenzonitrile is reliably achieved through palladium-catalyzed borylation of appropriate aryl halide precursors under inert atmosphere using sodium carbonate as base in mixed aqueous-organic solvents. Reaction optimization including microwave irradiation can enhance efficiency. Purification and analytical characterization confirm high purity and structural integrity of the synthesized compound. These methods are well-documented and validated across multiple research sources, ensuring reproducibility and applicability in synthetic organic chemistry contexts.
Q & A
Q. Basic
NMR Spectroscopy :
- ¹H NMR confirms aromatic substitution patterns (e.g., δ 7.7–8.0 ppm for ortho-coupled protons).
- ¹⁹F NMR verifies the trifluoromethyl group (δ -60 to -65 ppm).
- ¹¹B NMR identifies the boronate ester (δ 30–35 ppm) .
Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 422.1).
HPLC : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?
Basic
As a boronic ester, it serves as a key intermediate in forming biaryl structures. For example:
- Reaction Conditions : Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq.), DME/H₂O (3:1), 80°C, 12 hours.
- Applications : Synthesizing antimalarial quinolones (e.g., coupling with halogenated heterocycles) .
Example Yield : 85–92% for biaryl products under inert atmosphere .
What strategies can optimize the yield of Suzuki-Miyaura couplings using this compound?
Q. Advanced
Catalyst Selection : Use PdCl₂(dtbpf) for sterically hindered substrates (improves turnover number).
Ligand Effects : Bidentate ligands (e.g., XPhos) enhance stability of Pd intermediates.
Solvent Systems : Mixed solvents (THF/H₂O or DME/H₂O) balance solubility and reactivity.
Temperature Control : Microwave-assisted heating (120°C, 30 min) reduces side reactions .
Data Contradiction Note : Some studies report lower yields (<70%) with Pd(OAc)₂ due to incomplete activation—recommend pre-reducing Pd(II) to Pd(0) with NaBH₄ .
How can researchers address discrepancies in biological activity data when using derivatives of this compound?
Q. Advanced
Structural Validation : Re-characterize intermediates (e.g., confirm boronate integrity via ¹¹B NMR).
Assay Controls : Include positive controls (e.g., known kinase inhibitors) and validate cell line viability.
Metabolite Screening : Use LC-MS to identify degradation products in biological matrices .
Case Study : Inconsistent IC₅₀ values in kinase assays were traced to hydrolytic instability of the boronate ester—addressed by derivatizing to a more stable trifluoroborate salt .
What computational methods aid in predicting the photophysical properties of materials derived from this compound?
Q. Advanced
Density Functional Theory (DFT) : Models HOMO-LUMO gaps (e.g., B3LYP/6-31G* level) to predict absorption spectra.
Molecular Dynamics (MD) : Simulates packing behavior in organic semiconductors.
TD-DFT : Correlates substituent effects (e.g., trifluoromethyl vs. cyano) with fluorescence quantum yield .
Example : Derivatives with electron-withdrawing groups showed red-shifted emission (λₑₘ ≈ 450 nm), validated experimentally .
How to resolve solubility challenges during formulation for biological testing?
Q. Advanced
Co-Solvents : Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance aqueous solubility.
Prodrug Strategies : Convert the boronate ester to a more soluble boronic acid (pH-dependent release).
Nanoformulations : Encapsulate in PLGA nanoparticles (≈150 nm, PDI <0.2) for sustained release .
Stability Note : Store solutions under nitrogen at -20°C to prevent boronate hydrolysis .
What analytical approaches validate the stability of this compound under various conditions?
Q. Advanced
Forced Degradation Studies :
- Acidic/Base Conditions : 0.1 M HCl/NaOH, 24 hours, monitor via HPLC.
- Oxidative Stress : 3% H₂O₂, quantify degradation products (e.g., boronic acid).
Accelerated Stability Testing : 40°C/75% RH for 4 weeks; ≥90% recovery indicates robustness .
Key Finding : The trifluoromethyl group enhances stability against hydrolysis compared to non-fluorinated analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
